1-methyl-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
Overview
Description
1-methyl-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H26N2O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.204513457 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
This review focuses on ohmefentanyl, or β-hydroxy-3-methylfentanyl, a significant member of the 4-anilidopiperidine class of opiates. It outlines studies on the chemical and pharmacological properties of ohmefentanyl stereoisomers, emphasizing their unique activities and potential as molecular probes for investigating opioid receptor-mediated phenomena. The variations in biological properties among these stereoisomers indicate different profiles for ligand-receptor interaction, offering insights into binding affinities, potencies, efficacies, and intrinsic efficacies. This detailed analysis could elucidate the molecular basis of opioid receptor parameters and aid in developing refined pharmacophores (Brine et al., 1997).
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes
This research evaluates the potency and selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms, crucial for predicting metabolism-based drug-drug interactions (DDIs). The study's findings are significant for understanding how various CYP isoforms contribute to drug metabolism and the potential of chemical inhibitors in modulating these effects. This knowledge is essential for drug development and safety assessment, highlighting the critical role of CYP enzymes in pharmaceutical research (Khojasteh et al., 2011).
Stereochemistry of Phenylpiracetam and Its Methyl Derivative
This review summarizes research on the stereochemistry of phenylpiracetam and its methyl derivative, focusing on their pharmacological advantages and the direct relationship between stereochemistry and biological properties. The findings support the significance of selecting the most effective stereoisomer for therapeutic purposes and the necessity of drug substance purification to enhance efficacy. This study underscores the importance of stereochemistry in drug design and development for improving cognitive functions and treating neurological conditions (Veinberg et al., 2015).
Synthesis and Evaluation of Ligands for D2-like Receptors
Research on arylcycloalkylamines, including phenyl piperidines and piperazines, explores their roles as pharmacophoric groups in antipsychotic agents. This study investigates how arylalkyl substituents affect the potency and selectivity of binding affinity at D2-like receptors, contributing to the understanding of molecular structures responsible for selectivity and potency in psychotropic medication development (Sikazwe et al., 2009).
Properties
IUPAC Name |
1-methyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(8-9-15-6-4-3-5-7-15)18-17(20)16-10-12-19(2)13-11-16/h3-7,14,16H,8-13H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNHLKFAZSYKJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.